2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide
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Overview
Description
2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a dihydrobenzothienopyrimidine core, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothienopyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothienopyrimidine ring system.
Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.
Attachment of the phenylacetamide moiety: This step involves the reaction of the intermediate compound with a phenylacetamide derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-throughput mechanochemistry .
Chemical Reactions Analysis
2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-1(2H)-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
Benzothienopyrimidines: These compounds share the benzothienopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetamides: These compounds contain the phenylacetamide moiety and may exhibit similar biological activities but differ in their core structures.
The uniqueness of 2-(3-BENZYL-2,4-DIOXO-3,4-DIHYDRO1
Properties
Molecular Formula |
C26H21N3O3S2 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O3S2/c1-33-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)34-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
NYRVLMMUVXDOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
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